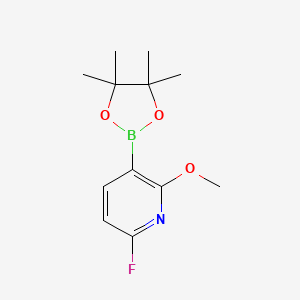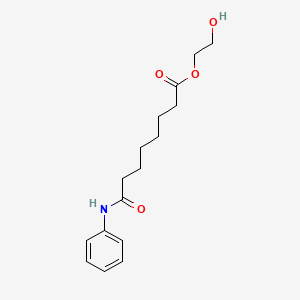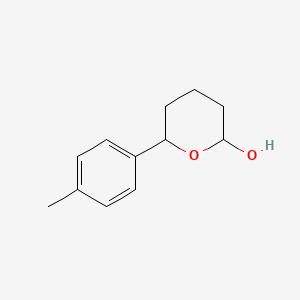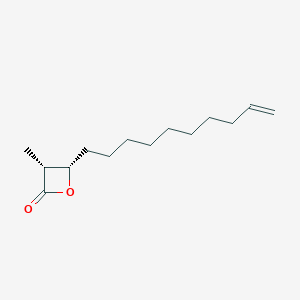
(3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-4-(Déc-9-én-1-YL)-3-méthyloxétan-2-one est un dérivé d'oxétane chiral avec une structure unique qui comprend une chaîne latérale déc-9-én-1-yle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (3R,4S)-4-(Déc-9-én-1-YL)-3-méthyloxétan-2-one implique généralement les étapes suivantes :
Matières premières : La synthèse commence avec des matières premières facilement disponibles telles que le déc-9-én-1-ol et la 3-méthyl-2-oxétanone.
Formation de l'intermédiaire : Le déc-9-én-1-ol subit une réaction avec un agent activateur approprié, tel que le chlorure de tosyle, pour former le tosylate correspondant.
Substitution nucléophile : L'intermédiaire tosylate réagit ensuite avec la 3-méthyl-2-oxétanone dans des conditions basiques pour former le produit souhaité, (3R,4S)-4-(Déc-9-én-1-YL)-3-méthyloxétan-2-one.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
(3R,4S)-4-(Déc-9-én-1-YL)-3-méthyloxétan-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour former les dérivés d'oxétane correspondants avec des états d'oxydation plus élevés.
Réduction : Les réactions de réduction à l'aide d'agents tels que l'hydrure de lithium et d'aluminium peuvent convertir le cycle oxétane en une forme plus réduite.
Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du cycle oxétane, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF).
Principaux produits
Oxydation : Dérivés d'oxétane avec des fonctionnalités supplémentaires de l'oxygène.
Réduction : Dérivés d'oxétane réduits.
Substitution : Dérivés d'oxétane substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
(3R,4S)-4-(Déc-9-én-1-YL)-3-méthyloxétan-2-one a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique pour la préparation de molécules complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de sa structure unique et de ses propriétés chirales.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de (3R,4S)-4-(Déc-9-én-1-YL)-3-méthyloxétan-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. La nature chirale du composé lui permet d'interagir sélectivement avec les molécules biologiques, inhibant ou activant potentiellement des enzymes ou des récepteurs spécifiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Mécanisme D'action
The mechanism of action of (3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
(3R,4S)-4-(Déc-9-én-1-YL)-3-méthyloxétan-2-one : Unique en raison de sa chaîne latérale déc-9-én-1-yle et de son cycle oxétane chiral.
(3R,4S)-4-(Oct-7-én-1-YL)-3-méthyloxétan-2-one : Structure similaire, mais avec une chaîne latérale plus courte.
(3R,4S)-4-(Hex-5-én-1-YL)-3-méthyloxétan-2-one : Chaîne latérale encore plus courte, conduisant à des propriétés chimiques et physiques différentes.
Unicité
L'unicité de (3R,4S)-4-(Déc-9-én-1-YL)-3-méthyloxétan-2-one réside dans sa chaîne latérale déc-9-én-1-yle plus longue, qui peut conférer une réactivité chimique et une activité biologique distinctes par rapport à ses analogues à chaîne plus courte.
Propriétés
Numéro CAS |
652150-82-8 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
(3R,4S)-4-dec-9-enyl-3-methyloxetan-2-one |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-13-12(2)14(15)16-13/h3,12-13H,1,4-11H2,2H3/t12-,13+/m1/s1 |
Clé InChI |
SQBZVNBYBQUGNF-OLZOCXBDSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](OC1=O)CCCCCCCCC=C |
SMILES canonique |
CC1C(OC1=O)CCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



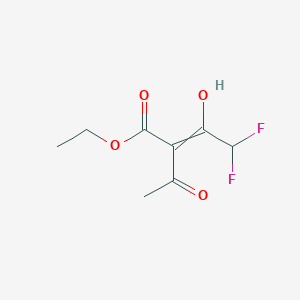
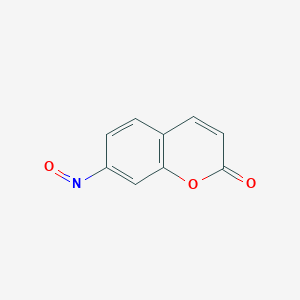
![2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide](/img/structure/B12516705.png)

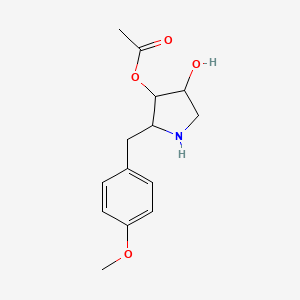
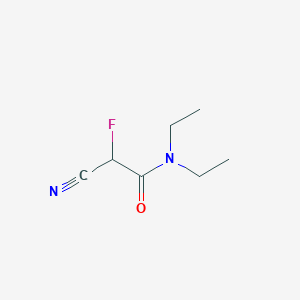

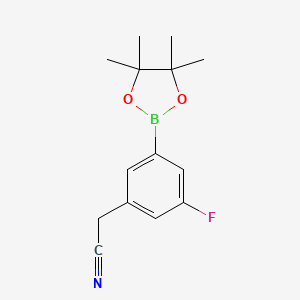
![{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile](/img/structure/B12516758.png)
